molecular formula C11H11NO5 B051185 Oxiranemethanol, 2-methyl-, 4-nitrobenzoate, (2S)- CAS No. 118200-96-7

Oxiranemethanol, 2-methyl-, 4-nitrobenzoate, (2S)-

Cat. No. B051185
M. Wt: 237.21 g/mol
InChI Key: PUBTVFBOTFDPTA-LLVKDONJSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves unusual ring-expansion processes, as demonstrated by the attempted cyclization of certain precursors, which instead provided unexpected products through a ring-expansion mechanism. This process can result in compounds of potential interest for further medicinal chemistry research (Kolluri et al., 2018).

Molecular Structure Analysis

Molecular structure and analyses using FT-IR and X-ray diffraction have been conducted on similar compounds, where computational methods like HF and DFT were employed to assign vibrational wavenumbers and analyze first hyperpolarizability, HOMO and LUMO, and MEP by DFT method. This comprehensive analysis helps in understanding the molecular stability arising from hyper-conjugative interactions and charge delocalization (C. S. Chidan Kumar et al., 2014).

Chemical Reactions and Properties

Chemical properties of closely related compounds demonstrate their potential as building blocks in heterocyclic oriented synthesis (HOS), leading to various nitrogenous cycles of significant importance in drug discovery. The ability of these compounds to serve as starting materials for the preparation of substituted nitrogenous heterocycles highlights their versatility and reactivity (Křupková et al., 2013).

Physical Properties Analysis

Physical properties, including hydrogen-bonded structures and crystallization patterns, have been studied in depth. For instance, compounds exhibit polarized structures and are linked into chains or sheets by hydrogen bonds, indicating the importance of non-covalent interactions in determining the physical properties of these substances (Portilla et al., 2007).

Chemical Properties Analysis

Chemical properties are crucial for understanding reactivity and potential applications. For example, the oxidation of specific precursors with molecular oxygen, catalyzed by cobalt acetate in the presence of a co-catalyst, leads to products with remarkable yield and purity, showcasing the chemical reactivity and transformation capabilities of these compounds (Yueqin Cai & Qiu Shui, 2005).

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Acylation and Fractional Crystallization : The compound has been utilized in the one-pot acylation of (R)-2-(α-methylbenzyl)amino-1,3-propanediol with 4-nitrobenzoyl chloride and DMAP in dichloromethane at room temperature. This process led to the formation of optically active serinol derivatives, showcasing its potential in synthesizing optically active compounds (Sugiyama, Inoue, & Ishii, 2003).

  • Alternative Solvent for Nitromethane : Studies have investigated the use of nitro-functionalized imidazolium salts, including 1-methyl-3-(4-nitrobenzyl)imidazolium hexafluorophosphate, as alternative solvents to nitromethane in various organic and catalytic reactions. This highlights its role in promoting greener and more efficient chemical processes (Ren et al., 2011).

Industrial and Chemical Processing

  • Oxidation Process : The oxidation of 4-nitro-o-xylene to 2-methyl-4-nitrobenzoic acid using dilute nitric acid under atmospheric pressure has been effectively promoted by the addition of radical initiators, involving compounds related to Oxiranemethanol, 2-methyl-, 4-nitrobenzoate (Wei, Tang, & Peng, 2015).

Solubility and Thermodynamics

  • Solubility and Thermodynamic Modeling : The solubility of related compounds like 3-methyl-4-nitrobenzoic acid in various organic solvents has been studied, providing valuable information for optimizing purification processes and understanding solvent interactions (Wu, Di, Zhang, & Zhang, 2016).

Biochemical and Environmental Applications

  • Biodegradation by Pseudomonas sp. : A strain of Pseudomonas spp. has been found to degrade compounds like 4-nitrotoluene, which is chemically related to Oxiranemethanol, 2-methyl-, 4-nitrobenzoate, indicating potential applications in bioremediation and understanding microbial degradation pathways (Haigler & Spain, 1993).

Safety And Hazards

When heated to decomposition, “Oxiranemethanol, 2-methyl-, 4-nitrobenzoate, (2S)-” emits toxic vapors of NOx . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . Wear suitable protective clothing, gloves, and eye/face protection .

properties

IUPAC Name

[(2S)-2-methyloxiran-2-yl]methyl 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-11(7-17-11)6-16-10(13)8-2-4-9(5-3-8)12(14)15/h2-5H,6-7H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBTVFBOTFDPTA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CO1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152039
Record name Oxiranemethanol, 2-methyl-, 4-nitrobenzoate, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxiranemethanol, 2-methyl-, 4-nitrobenzoate, (2S)-

CAS RN

118200-96-7
Record name Oxiranemethanol, 2-methyl-, 4-nitrobenzoate, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118200967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxiranemethanol, 2-methyl-, 4-nitrobenzoate, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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